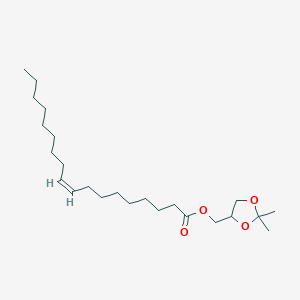

1,2-Isopropylidene-3-oleoyl-sn-glycerol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEQPXMGHNSQNP-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564812 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33001-45-5 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Isopropylidene-3-oleoyl-sn-glycerol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Isopropylidene-3-oleoyl-sn-glycerol is a synthetically derived monoacylglycerol derivative. In this molecule, the hydroxyl groups at the sn-1 and sn-2 positions of the glycerol backbone are protected by an isopropylidene group, while the sn-3 position is esterified with oleic acid. This protection strategy allows for site-specific modifications of the glycerol backbone, making it a valuable intermediate in the synthesis of structured lipids and pharmacologically active compounds. Its primary role is that of a protected precursor, which upon deprotection, yields 3-oleoyl-sn-glycerol, a monoacylglycerol with demonstrated biological activities. This guide provides a comprehensive overview of its synthesis, properties, and the biological significance of its deprotected form, 3-oleoyl-sn-glycerol, for professionals in research and drug development.

Chemical and Physical Properties

This compound is a fatty acid utilized in biochemical research.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₄O₄ | |

| Molecular Weight | 396.60 g/mol | |

| CAS Number | 33001-45-5 | |

| Alternate Name | 9-Octadecenoic Acid (Z)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Ester | [1] |

| Appearance | Not specified, likely an oil or liquid | |

| Storage Temperature | -20°C |

Synthesis and Deprotection: An Experimental Workflow

The synthesis of 3-oleoyl-sn-glycerol from 1,2-isopropylidene-sn-glycerol is a multi-step process involving protection, acylation, and deprotection. The following diagram illustrates the general workflow.

Caption: Synthetic workflow for 3-oleoyl-sn-glycerol.

Experimental Protocols

Synthesis of 1,2-Isopropylidene-sn-glycerol

The precursor, 1,2-isopropylidene-sn-glycerol, can be synthesized from glycerol and acetone.[2]

Materials:

-

Glycerol (U.S.P. grade, dehydrated)

-

Acetone (99.5% grade)

-

Low-boiling petroleum ether

-

p-Toluenesulfonic acid monohydrate

-

Anhydrous sodium acetate

Procedure:

-

In a 1-L three-necked flask equipped with a mechanical stirrer and a fractionating column, combine 237 g of acetone, 100 g of glycerol, 300 ml of petroleum ether, and 3.0 g of p-toluenesulfonic acid monohydrate.[2]

-

Heat the mixture with stirring to reflux until no more water is collected in the separating head (approximately 21-36 hours).[2]

-

Cool the mixture to room temperature and add 3.0 g of powdered, freshly fused sodium acetate. Stir for 30 minutes.[2]

-

Filter the mixture and remove the petroleum ether and excess acetone by distillation under reduced pressure.[2]

-

Distill the residual liquid under vacuum. Collect the fraction boiling at 80–81°C/11 mm to obtain 1,2-isopropylidene-sn-glycerol.[2]

Synthesis of this compound and Deprotection

The following is a general procedure for the acylation of 1,2-isopropylidene-sn-glycerol and subsequent deprotection to yield 3-oleoyl-sn-glycerol, based on the method described by Kodali (1987).[3][4]

Materials:

-

1,2-Isopropylidene-sn-glycerol

-

Oleic acid

-

Dimethylboronbromide

-

Appropriate solvents (e.g., dichloromethane)

Procedure:

-

Acylation: Condense 1,2-isopropylidene-sn-glycerol with oleic acid. This can be achieved through various standard esterification methods, such as using a carbodiimide coupling agent (e.g., DCC) in an appropriate solvent.

-

Purification of the Protected Monoacylglycerol: Purify the resulting this compound using column chromatography to remove unreacted starting materials and byproducts.

-

Deprotection: Treat the purified this compound with dimethylboronbromide at -50°C.[3][4] This cleaves the isopropylidene group to yield 3-oleoyl-sn-glycerol. The reaction conditions are mild, which minimizes acyl migration.[3][4]

-

Purification of the Final Product: Purify the final product, 3-oleoyl-sn-glycerol, using appropriate chromatographic techniques. The yield for the deprotection step is typically in the range of 70-90%.[3][4]

Biological Activity of 3-Oleoyl-sn-glycerol

The isopropylidene protecting group renders this compound biologically inactive in many contexts. However, upon deprotection to 3-oleoyl-sn-glycerol (a form of monoolein), the molecule exhibits a range of biological activities, suggesting that the protected form could serve as a prodrug.

Antimicrobial Activity

Monoacylglycerols, including those with oleic acid, have demonstrated antimicrobial properties.[5] The mechanism is thought to involve the disruption of bacterial cell membranes. The table below summarizes the minimum inhibitory concentrations (MICs) for related monoglycerides against various bacterial strains.

| Compound | Organism | MIC (µg/mL) | Reference(s) |

| Monolaurin | Staphylococcus aureus | 3.9 | [6] |

| Monocaprin | Staphylococcus aureus | 7.8 | [6] |

| Oleic acid | P. carotovorum | 64 | [7] |

| Oleic acid | E. coli | 128 | [7] |

| Oleic acid | A. tumefaciens | 8 | [7] |

Antioxidant Activity

Monoolein has been investigated for its antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of compounds.

| Compound/Formulation | IC₅₀ (µg/mL) | Assay | Reference(s) |

| Methanol extract of Vernonia amygdalina | 94.92 | DPPH | [8] |

| Ethanol extract of Vernonia amygdalina | 94.83 | DPPH | [8] |

| Ascorbic Acid (Standard) | 127.7 | DPPH | [8] |

Note: Specific IC₅₀ values for pure 3-oleoyl-sn-glycerol were not found in the provided search results. The data presented are for comparison from a study on plant extracts.

Anti-inflammatory Activity

Monoolein-based nanoparticles have been shown to possess anti-inflammatory properties. For instance, quercetin-loaded monoolein liquid crystalline nanoparticles significantly suppressed the production of pro-inflammatory cytokines IL-1β, IL-6, and IL-8 in lipopolysaccharide (LPS)-stimulated human bronchial epithelial cells.[9] In another study, an extract of Magnolia sieboldii inhibited the production of nitric oxide and other pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages in a dose-dependent manner (25-100 µg/mL).[10]

Signaling Pathways

Monoacylglycerols can influence cellular signaling, in part through their interaction with peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.

Caption: Proposed signaling pathway for 3-oleoyl-sn-glycerol via PPAR activation.

Conclusion

This compound is a key synthetic intermediate, enabling the regioselective synthesis of 3-oleoyl-sn-glycerol. The deprotected product, a biologically active monoacylglycerol, exhibits promising antimicrobial, antioxidant, and anti-inflammatory properties. Its potential to modulate signaling pathways, such as the PPAR pathway, makes it a molecule of interest for drug development, particularly in the context of metabolic and inflammatory diseases. The protected form can be considered a prodrug, designed to release the active monoacylglycerol in a controlled manner. Further research into the specific pharmacological profile of 3-oleoyl-sn-glycerol and the in vivo efficacy of its protected precursor is warranted to fully elucidate its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Improved method for the synthesis of 1- or 3-acyl-sn-glycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity of Host-Derived Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of the bioactive compounds identified in three woody plants against some pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances and applications of monoolein as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Isopropylidene-3-oleoyl-sn-glycerol: Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 1,2-Isopropylidene-3-oleoyl-sn-glycerol. This monoacylated and protected glycerol derivative is a valuable intermediate in the stereospecific synthesis of bioactive lipids, particularly 1,2-diacyl-sn-glycerols, which are crucial second messengers in cellular signaling. This document details its physicochemical characteristics, provides a representative synthetic protocol, and explores its role in the protein kinase C (PKC) signaling pathway. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in their utilization of this compound for scientific investigation.

Chemical Properties

This compound is a chiral molecule whose physical and chemical characteristics are foundational to its application in research. While specific experimental data for some properties of this particular compound are not widely published, its properties can be inferred from its structure and from data on similar long-chain fatty acid esters of isopropylidene glycerol.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 1,2-Isopropylidene-sn-glycerol (Precursor) |

| CAS Number | 33001-45-5[1] | 22323-82-6 |

| Molecular Formula | C₂₄H₄₄O₄[1] | C₆H₁₂O₃ |

| Molecular Weight | 396.60 g/mol [1] | 132.16 g/mol |

| Appearance | Expected to be a colorless to yellowish oil | Colorless liquid |

| Melting Point | Not specified; expected to be low | Not applicable (liquid at room temperature) |

| Boiling Point | Not specified; high boiling point expected | 82-83 °C at 14 mmHg |

| Density | Not specified | 1.07 g/mL at 25 °C |

| Solubility | Soluble in organic solvents (e.g., chloroform, ethyl acetate, hexane) | Miscible with water and chloroform.[2] |

| Optical Rotation | Not specified | [α]₂₀/D +13.5° (neat) |

| Storage Temperature | Recommended -20°C for long-term stability | 2-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of 1,2-O-Isopropylidene-sn-glycerol with oleic acid. This method preserves the stereochemistry at the sn-2 position of the glycerol backbone, which is crucial for the biological activity of the resulting diacylglycerols.

General Synthesis of 1- or 3-acyl-sn-glycerols

Optically active 1- or 3-acyl-sn-glycerols can be synthesized from 2,3- or 1,2-isopropylidene-sn-glycerols, respectively.[3] The general procedure involves the condensation of the protected glycerol with a suitable long-chain saturated or unsaturated fatty acid.[3] The resulting acyl isopropylidene compound is then treated to remove the isopropylidene protecting group, yielding the target monoacyl-sn-glycerol.[3]

Representative Experimental Protocol for Esterification

The following is a representative, generalized protocol for the synthesis of this compound. Specific reaction conditions such as temperature, reaction time, and purification methods may require optimization.

Materials:

-

1,2-O-Isopropylidene-sn-glycerol

-

Oleic acid

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or another suitable solvent

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-O-Isopropylidene-sn-glycerol and oleic acid in anhydrous DCM.

-

Add DMAP as a catalyst.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Synthesis Workflow

References

The Pivotal Role of 1,2-Isopropylidene-3-oleoyl-sn-glycerol in Modern Lipid Synthesis and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Isopropylidene-3-oleoyl-sn-glycerol is a synthetically versatile intermediate and a valuable tool for researchers in lipid biology and drug development. Its unique structure, featuring a protected diol and a specific acyl chain, allows for precise chemical manipulations in the stereospecific synthesis of complex glycerolipids, including triacylglycerols and phospholipids. Furthermore, upon deprotection, the resulting 1-oleoyl-sn-glycerol serves as a biologically active monoacylglycerol, enabling the investigation of lipid-mediated signaling pathways, most notably the activation of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the synthesis, deprotection, and application of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biochemical pathways and workflows.

Introduction

Glycerolipids are fundamental components of cellular membranes, energy storage reservoirs, and critical signaling molecules. The precise arrangement of fatty acyl chains on the glycerol backbone dictates their physicochemical properties and biological functions. The study of specific glycerolipid isomers and their roles in cellular processes requires the availability of stereochemically pure synthetic precursors. This compound has emerged as a key building block in lipid chemistry due to the isopropylidene group's ability to protect the sn-1 and sn-2 hydroxyl moieties of the glycerol backbone. This protection strategy enables selective chemical modifications at the sn-3 position, followed by deprotection to yield 1-acyl-sn-glycerols.

This guide will delve into the synthesis of this compound, its conversion to the biologically active 1-oleoyl-sn-glycerol, and its subsequent applications in lipid synthesis and as a tool to probe cellular signaling cascades.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₄H₄₄O₄[1] |

| Molecular Weight | 396.60 g/mol [1] |

| CAS Number | 33001-45-5[1] |

| Alternate Names | 9-Octadecenoic Acid (Z)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Ester[1] |

| Appearance | Not specified, likely an oil or waxy solid |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethanol. |

Synthesis and Deprotection

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of (S)-(+)-1,2-isopropylideneglycerol with oleoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the acylation of protected glycerols.

Materials:

-

(S)-(+)-1,2-Isopropylideneglycerol

-

Oleoyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Dissolve (S)-(+)-1,2-isopropylideneglycerol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous pyridine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.

-

Slowly add oleoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Deprotection to 1-Oleoyl-sn-glycerol

The isopropylidene protecting group can be removed under acidic conditions to yield 1-oleoyl-sn-glycerol. Mild acidic conditions are crucial to prevent acyl migration.

Experimental Protocol: Deprotection of this compound

This protocol is based on methods for the deprotection of isopropylidene ketals.

Materials:

-

This compound

-

Aqueous solution of a mild acid (e.g., 80% acetic acid or dilute HCl in a co-solvent system)

-

Organic solvent (e.g., tetrahydrofuran (THF) or methanol)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in a suitable organic solvent like THF or methanol.

-

Add the mild aqueous acid solution.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the deprotection is complete, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain 1-oleoyl-sn-glycerol.

-

Further purification can be performed by silica gel chromatography if necessary.

Role in Lipid Synthesis

1-Oleoyl-sn-glycerol, the deprotected product, is a key intermediate in the monoacylglycerol pathway for triacylglycerol synthesis, which is particularly active in the intestine for the absorption of dietary fats. It can also be a substrate for diacylglycerol acyltransferases (DGATs) in other tissues.

Monoacylglycerol Pathway of Triacylglycerol Synthesis

In this pathway, monoacylglycerols are acylated to form diacylglycerols, which are then further acylated to produce triacylglycerols. 1-Oleoyl-sn-glycerol can enter this pathway and be converted to 1,2-dioleoyl-sn-glycerol and subsequently to triolein.

Diacylglycerol Acyltransferase (DGAT) Substrate Specificity

Diacylglycerol acyltransferases (DGATs) catalyze the final step of triacylglycerol synthesis. There are two major isoforms, DGAT1 and DGAT2, which exhibit different substrate specificities. While comprehensive data for 1-oleoyl-sn-glycerol is limited, studies on related mono- and diacylglycerols indicate that the acyl chain composition influences the efficiency of their utilization by DGAT enzymes. For instance, DGAT1 has a broad substrate specificity, while DGAT2 shows a preference for certain acyl-CoAs.

| Enzyme | Substrate Preference (Acyl-CoA) | Diacylglycerol Substrate Example |

| DGAT1 | Broad, including oleoyl-CoA | 1,2-dioleoyl-sn-glycerol |

| DGAT2 | Preferentially utilizes endogenously synthesized fatty acids | 1,2-dioleoyl-sn-glycerol |

Role in Cellular Signaling

1-Oleoyl-sn-glycerol is a monoacylglycerol that can be further acylated to form the diacylglycerol (DAG) 1,2-dioleoyl-sn-glycerol. Diacylglycerols are crucial second messengers that activate Protein Kinase C (PKC), a family of serine/threonine kinases involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The synthetic accessibility of 1-oleoyl-sn-glycerol and its derivatives makes them valuable tools for studying PKC-mediated signaling pathways.

Activation of Protein Kinase C (PKC)

The activation of conventional and novel PKC isoforms is initiated by their recruitment to the cell membrane by diacylglycerol. This leads to a conformational change in the enzyme, exposing its catalytic domain and initiating the phosphorylation of downstream target proteins.

Quantitative Data on PKC Activation

| Compound | Cell Type | Concentration Range | Observed Effect |

| 1-oleoyl-2-acetyl-sn-glycerol (OAG) | Rat Islets | 50 - 500 µM | Stimulation of insulin release[2] |

| 1-oleoyl-2-acetyl-sn-glycerol (OAG) | GH3 Pituitary Cells | 4 - 60 µM (half-maximal at ~25 µM) | Reduction of Ca²⁺ currents[3] |

Experimental Protocols for Application

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring the activity of purified or immunoprecipitated PKC using a radioactive assay.

Materials:

-

Purified or immunoprecipitated PKC

-

1-Oleoyl-sn-glycerol (or a diacylglycerol analog)

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Assay buffer (containing MgCl₂, CaCl₂, and a buffer like Tris-HCl)

-

Phosphocellulose paper

-

Phosphoric acid for washing

-

Scintillation counter

Procedure:

-

Prepare a lipid mixture by co-sonicating 1-oleoyl-sn-glycerol and phosphatidylserine in the assay buffer to form micelles or vesicles.

-

In a reaction tube, combine the assay buffer, the lipid mixture, the PKC enzyme preparation, and the substrate peptide.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

Include appropriate controls, such as reactions without the activating lipid or without the enzyme.

Diacylglycerol Acyltransferase (DGAT) Activity Assay

This assay measures the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol using a microsomal preparation as the enzyme source.

Materials:

-

Microsomal preparation from a relevant tissue or cell line

-

1-Oleoyl-sn-glycerol

-

[¹⁴C]Oleoyl-CoA (or another radiolabeled fatty acyl-CoA)

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA)

-

Solvents for lipid extraction (e.g., chloroform/methanol)

-

TLC plates and developing solvent system (e.g., hexane/diethyl ether/acetic acid)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a substrate mixture containing 1-oleoyl-sn-glycerol in the assay buffer. Sonication may be required to ensure proper dispersion.

-

In a reaction tube, combine the assay buffer, the microsomal preparation, and the 1-oleoyl-sn-glycerol substrate mixture.

-

Initiate the reaction by adding [¹⁴C]oleoyl-CoA.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Separate the lipid classes by TLC.

-

Visualize and quantify the radiolabeled triacylglycerol spot using a phosphorimager or by scraping the spot and counting in a scintillation counter.

Conclusion

This compound is an indispensable tool in lipid research. Its utility as a protected precursor enables the precise synthesis of complex, stereochemically defined glycerolipids. The deprotected product, 1-oleoyl-sn-glycerol, serves as a biologically active monoacylglycerol, facilitating the study of triacylglycerol biosynthesis and the intricate signaling pathways governed by diacylglycerol-mediated PKC activation. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this versatile molecule in their investigations into the multifaceted world of lipid biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Stimulation of protein kinase C and insulin release by 1-oleoyl-2-acetyl-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Chirality of 1,2-Isopropylidene-3-oleoyl-sn-glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality of 1,2-Isopropylidene-3-oleoyl-sn-glycerol, a key intermediate in the synthesis of structured lipids and signaling molecules. This document details its stereochemical origins, methods for its synthesis and chiral analysis, and its potential role in cellular signaling pathways.

Introduction to the Chirality of this compound

This compound is a chiral molecule whose stereochemistry is predetermined by its glycerol backbone. The "sn" designation in its name stands for stereospecific numbering, which unambiguously defines the configuration of the stereocenter at the C2 position of the glycerol moiety. This protected diacylglycerol is synthesized from a chiral precursor, typically (S)-(+)-1,2-isopropylideneglycerol (also known as 1,2-O-isopropylidene-sn-glycerol). The chirality of this starting material is, in turn, often derived from natural chiral pool sources such as D-mannitol or L-arabinose.[1] The presence of the chiral center is critical for its biological activity and its utility as a building block in the synthesis of enantiomerically pure bioactive lipids.

Synthesis and Stereochemistry

The synthesis of this compound involves the esterification of the primary hydroxyl group of 1,2-isopropylidene-sn-glycerol with oleic acid. This reaction preserves the stereochemistry at the C2 position of the glycerol backbone.

A general synthetic approach involves the condensation of 1,2-isopropylidene-sn-glycerol with oleic acid or an activated form of it, such as oleoyl chloride, in the presence of a suitable catalyst or coupling agent. It is crucial that the reaction conditions are mild to prevent any racemization.

References

A Technical Guide to the Stereospecificity of Protected Glycerols for Researchers, Scientists, and Drug Development Professionals

An in-depth exploration of the synthesis, analysis, and critical role of stereochemically defined protected glycerols in modern drug discovery and development.

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental consideration in the development of new therapeutics. For chiral molecules, enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Protected glycerols are versatile chiral building blocks extensively used in the synthesis of complex pharmaceuticals, including antiviral agents, beta-blockers, and lipid-based drug delivery systems.[1][2] Consequently, the ability to synthesize and analyze stereochemically pure protected glycerols is of paramount importance. This technical guide provides a comprehensive overview of the core principles and methodologies governing the stereospecificity of these critical synthetic intermediates.

Stereoselective Synthetic Strategies

Achieving high levels of stereochemical control in the synthesis of protected glycerols is a key challenge. Several powerful strategies have been developed to this end, each with its own advantages and limitations. The primary approaches include the desymmetrization of prochiral glycerol, kinetic resolution of racemic mixtures, and the utilization of the chiral pool.

1. Desymmetrization of Glycerol:

Desymmetrization is an elegant strategy that introduces chirality into an achiral glycerol molecule by selectively reacting with one of its two enantiotopic primary hydroxyl groups.[2][3] This approach can be highly efficient, theoretically yielding up to 100% of the desired enantiomer. Both enzymatic and chemical catalysts have been successfully employed for the desymmetrization of glycerol and its derivatives.

Enzymatic desymmetrization often utilizes lipases or kinases to catalyze the enantioselective acylation or phosphorylation of the primary hydroxyl groups.[4] For instance, glycerol kinase can catalyze the phosphorylation of glycerol to produce (S)-1,2-O-isopropylideneglycerol in high yield and with excellent enantiomeric excess (>99.5% ee).[4]

Chemical desymmetrization employs chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, to achieve enantioselective transformations.[5][6] For example, a chiral 4-dimethylaminopyridine (DMAP) derivative has been shown to effectively catalyze the acylative desymmetrization of glycerol derivatives with enantiomeric ratios up to 94:6.[5] Another approach involves the copper-catalyzed asymmetric oxidative desymmetrization of 2-substituted glycerols, affording optically active glycerate derivatives with high enantioselectivities.[6]

2. Kinetic Resolution:

Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules.[7] This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. The faster-reacting enantiomer is converted into a product, leaving the unreacted substrate enriched in the slower-reacting enantiomer. The maximum theoretical yield for the recovery of a single enantiomer in a kinetic resolution is 50%.[7]

Lipases are particularly effective biocatalysts for the kinetic resolution of protected glycerol derivatives through enantioselective hydrolysis or transesterification.[8][9] For example, immobilized lipase from Candida antarctica (Novozym 435) has been used for the enantioselective hydrolysis of 1-O-benzyl-2,3-di-O-octanoyl-rac-glycerol to produce 1-O-benzyl-2-O-octanoyl-sn-glycerol with an enantiomeric excess greater than 95%.[10]

3. Chiral Pool Synthesis:

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. These molecules can serve as starting materials for the synthesis of complex chiral molecules, including protected glycerols. A notable example is the synthesis of solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), a protected form of glycerol. Enantiomerically pure (R)- or (S)-solketal can be synthesized from L- or D-serine, respectively, which are components of the chiral pool.

Quantitative Comparison of Stereoselective Methods

The choice of synthetic strategy often depends on factors such as the desired enantiomeric purity, yield, scalability, and cost. The following tables summarize quantitative data from various studies on the stereoselective synthesis of protected glycerols.

Table 1: Enantioselective Desymmetrization of Glycerol Derivatives

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Yield (%) | Reference |

| Chiral DMAP derivative (1e) | 1-O-Benzylglycerol | Mono-acylated product | up to 94:6 er | Moderate to good | [5] |

| Glycerol Kinase | Glycerol | (S)-1,2-O-isopropylideneglycerol | >99.5% ee | 83% (3 steps) | [4] |

| Copper/Bisoxazoline ligand (L8) | 2-Phenyl-1,2,3-propanetriol | 2-Phenylglycerate | 91% ee | 40% | [6] |

| Chiral Organic Catalyst (4c) | Glycerol | Monosilylated glycerol | >99:1 er | 82% | [11] |

Table 2: Kinetic Resolution of Protected Glycerol Derivatives

| Biocatalyst | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield (%) | Reference |

| Novozym 435 | Enantioselective hydrolysis | 1-O-Benzyl-2,3-di-O-octanoyl-rac-glycerol | 1-O-Benzyl-2-O-octanoyl-sn-glycerol | >95% ee | - | [10] |

| PS-IM Lipase | Kinetic Resolution | 3-Chloro-2-hydroxypropyl pivaloate | (R)-3-Chloro-2-hydroxypropyl pivaloate | >99% ee | 34% | [8] |

| Aspergillus flavus whole cells | Dynamic Kinetic Resolution | 3-Chloro-2-hydroxypropyl esters | (S)-3-Chloro-2-acetoxypropyl-2-methyl-2-phenyl propanoate | 79% ee | 43% | [8] |

Experimental Protocols

Protocol 1: Synthesis of Solketal from Glycerol

This protocol describes the synthesis of solketal (a protected glycerol) via the acetalization of glycerol with acetone, a common method for protecting the 1,2-diol.

Materials:

-

Glycerol

-

Acetone

-

2,2-Dimethoxypropane (2,2-DMP)

-

p-Toluenesulfonic acid (p-TSA) (catalyst)

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine glycerol (e.g., 30 mmol), 2,2-DMP (e.g., 45 mmol), and acetone (e.g., 30 mL).[12]

-

Add a catalytic amount of p-TSA (e.g., 10 mg).[12]

-

Stir the reaction mixture at room temperature for 24 hours.[12]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the residual acetone and 2,2-DMP under reduced pressure.[12]

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (e.g., 5:95 v/v) as the eluent to obtain pure solketal.[12]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Glycerol Derivative

This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic glycerol derivative using a lipase.

Materials:

-

Racemic protected glycerol derivative (e.g., 1-O-benzyl-2,3-di-O-octanoyl-rac-glycerol)

-

Immobilized lipase (e.g., Novozym 435)

-

Buffer solution (pH specific to the enzyme)

-

Organic solvent (if required for substrate solubility)

-

Sodium bicarbonate solution (to neutralize fatty acids produced during hydrolysis)

Procedure:

-

Dissolve or suspend the racemic protected glycerol derivative in the appropriate buffer or solvent system in a reaction vessel.

-

Add the immobilized lipase to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle agitation.[13]

-

Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the remaining substrate and/or the product using chiral HPLC.[10]

-

Quench the reaction at the desired conversion (typically around 50% for optimal ee of both product and remaining substrate) by filtering off the immobilized enzyme.

-

Extract the product and unreacted substrate from the reaction mixture using an appropriate organic solvent.

-

Purify the enantioenriched product and substrate by column chromatography.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general framework for the separation and quantification of enantiomers of protected glycerols.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., Chiracel OD, based on cellulose derivatives)[10]

-

Mobile phase: typically a mixture of hexane and a polar modifier like 2-propanol.[10]

-

Sample of the racemic or enantioenriched protected glycerol derivative, dissolved in the mobile phase.

Procedure:

-

Equilibrate the chiral column with the chosen mobile phase at a constant flow rate.

-

Inject a small volume of the sample solution onto the column.

-

Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.[10]

-

The two enantiomers will exhibit different retention times, allowing for their separation.

-

Calculate the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

This protocol describes the use of NMR spectroscopy with a chiral solvating agent to determine the enantiomeric excess of a chiral protected glycerol.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl3)

-

Chiral solvating agent (CSA) or chiral derivatizing agent (CDA)

-

Sample of the protected glycerol derivative

Procedure:

-

Prepare a solution of the protected glycerol derivative in the deuterated solvent in an NMR tube.

-

Acquire a standard proton (¹H) NMR spectrum. In the absence of a chiral agent, the enantiomers will give identical spectra.

-

Add a specific amount of the chiral solvating agent to the NMR tube.

-

Acquire another ¹H NMR spectrum. In the presence of the CSA, the enantiomers will form diastereomeric complexes that have distinct NMR signals for certain protons.[14][15]

-

Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

-

Integrate the areas of these two signals.

-

Calculate the enantiomeric excess from the ratio of the integrals.[14]

Visualization of Key Concepts

Signaling Pathway Involving Stereospecific Glycerophospholipids

Stereochemically defined glycerophospholipids are crucial components of cell membranes and play vital roles in cellular signaling.[16][17][18][19] The phosphoinositide pathway is a classic example where the stereochemistry of the glycerol backbone is critical for enzyme recognition and signal transduction.

Caption: Phosphoinositide signaling cascade.

Experimental Workflow: Stereoselective Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis of a chiral protected glycerol followed by the analysis of its stereochemical purity.

Caption: Synthesis and analysis workflow.

Logical Relationship: Chiral Pool Synthesis of Solketal

This diagram illustrates the logical connection of utilizing a molecule from the chiral pool, L-Serine, to synthesize a specific enantiomer of the protected glycerol, (R)-Solketal.

Caption: Chiral pool synthesis concept.

References

- 1. d-nb.info [d-nb.info]

- 2. The efficient desymmetrization of glycerol using scaffolding catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Determination of stereochemical configuration of the glycerol moieties in glycoglycerolipids by chiral phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of chiral glycerol derivatives using chemoenzymatic approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. biolabo.fr [biolabo.fr]

- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Glycerophospholipids: Essential Components of Cell Membranes and Cellular Functions - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 17. Lipid biochemistry: functions of glycerolipids and sphingolipids in cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diversity and function of membrane glycerophospholipids generated by the remodeling pathway in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glycerophospholipids: Roles in Cell Trafficking and Associated Inborn Errors - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for 1,2-Isopropylidene-3-oleoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, analysis, and biological application of 1,2-Isopropylidene-3-oleoyl-sn-glycerol (CAS No. 33001-45-5). This protected diacylglycerol (DAG) analog is a valuable tool for investigating lipid signaling pathways, particularly those involving Protein Kinase C (PKC).

Commercial Availability

This compound is available from several chemical suppliers catering to the research community. While specific purity levels can vary by lot and supplier, it is typically offered in a highly purified form. Researchers should consult the certificate of analysis provided by the supplier for lot-specific purity data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| Santa Cruz Biotechnology | This compound | 33001-45-5 | C₂₄H₄₄O₄ | 396.60 | Billed as a fatty acid for biochemical research.[1] |

| US Biological Life Sciences | This compound | 33001-45-5 | C₂₄H₄₄O₄ | - | Available in various pack sizes, graded as "Highly Purified". |

| Amsbio | This compound | 33001-45-5 | C₂₄H₄₄O₄ | - | Described as a fatty acid and biomaterial for life science research.[2] |

| MedChemExpress | This compound | 33001-45-5 | C₂₄H₄₄O₄ | 396.6 | Marketed as a fatty acid for life science-related research.[3] |

Synthesis and Purification

The synthesis of this compound is achieved through the esterification of the free hydroxyl group of 1,2-O-Isopropylidene-sn-glycerol with oleic acid or an activated form like oleoyl chloride. The isopropylidene group serves as a protecting group for the sn-1 and sn-2 hydroxyls, ensuring regioselective acylation at the sn-3 position.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of acyl-sn-glycerols from their isopropylidene-protected precursors.[4]

Materials:

-

1,2-O-Isopropylidene-sn-glycerol

-

Oleoyl chloride (or oleic acid)

-

Pyridine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolve 1,2-O-Isopropylidene-sn-glycerol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add oleoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

References

A Technical Guide to the Handling and Storage of Protected Monoacylglycerols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential practices for the handling, storage, and analysis of protected monoacylglycerols (MAGs). These molecules are critical intermediates in lipid signaling pathways and are increasingly utilized in drug development and biomedical research. Proper management of these compounds is paramount to ensure their stability, purity, and experimental reproducibility.

Introduction to Protected Monoacylglycerols

Monoacylglycerols are esters of glycerol and a single fatty acid. They play crucial roles in various biological processes, most notably as signaling molecules in the endocannabinoid system, with 2-arachidonoylglycerol (2-AG) being a key endogenous ligand for cannabinoid receptors.[1][2] Due to the inherent reactivity of the free hydroxyl groups on the glycerol backbone, which can lead to acyl migration and degradation, synthetic monoacylglycerols are often prepared and stored with these hydroxyls masked by protecting groups. The use of protected intermediates, such as silyl ethers, allows for greater control during synthesis and improved stability during storage.[3]

Protecting Groups for Monoacylglycerols

The choice of protecting group is critical and depends on the specific requirements of the synthetic route and the desired stability profile. Silyl ethers are among the most common protecting groups for hydroxyl functionalities due to their ease of installation, stability under a range of conditions, and selective removal.[4][5]

Common Silyl Ether Protecting Groups:

-

Trimethylsilyl (TMS): Readily introduced but highly susceptible to hydrolysis, making it unsuitable for long-term storage or multi-step syntheses.[3]

-

tert-Butyldimethylsilyl (TBDMS or TBS): Offers a good balance of stability and ease of removal. It is approximately 10,000 times more stable to hydrolysis than TMS ethers, making it a workhorse in organic synthesis.[3][6]

-

Triisopropylsilyl (TIPS): Provides significantly enhanced stability compared to TBS, particularly towards acidic conditions. Its removal typically requires more forcing conditions.[1]

Table 1: Relative Hydrolytic Stability of Common Silyl Ethers

| Protecting Group | Relative Rate of Acidic Hydrolysis (TMS = 1) | Relative Rate of Basic Hydrolysis (TMS = 1) |

| Trimethylsilyl (TMS) | 1 | 1 |

| tert-Butyldimethylsilyl (TBS) | ~1 x 10-4 | ~2 x 10-1 |

| Triisopropylsilyl (TIPS) | ~3 x 10-5 | ~4 x 10-2 |

Data compiled from multiple sources.[1][6]

Handling and Storage of Protected Monoacylglycerols

The stability of protected monoacylglycerols is influenced by temperature, moisture, oxygen, and pH. Silyl ethers, while more stable than unprotected hydroxyls, are still susceptible to cleavage under certain conditions.

General Recommendations:

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of unsaturated fatty acid chains and to minimize exposure to moisture.

-

Temperature: For long-term storage, temperatures of -20°C to -80°C are recommended. Avoid repeated freeze-thaw cycles.

-

Container: Use glass vials with Teflon-lined caps. Avoid plastic containers, as plasticizers can leach into organic solvents.[7]

-

Light: Store protected from light, especially for compounds containing light-sensitive fatty acids.

Table 2: Recommended Storage Conditions for Silyl-Protected Monoacylglycerols

| Protecting Group | Recommended Temperature | Atmosphere | Key Considerations |

| TMS | -80°C (Short-term only) | Inert Gas | Highly sensitive to moisture and mild acid/base. Not recommended for long-term storage. |

| TBS | -20°C to -80°C | Inert Gas | Stable to neutral and basic conditions. Avoid acidic conditions.[3] |

| TIPS | -20°C to -80°C | Inert Gas | More stable to acidic conditions than TBS.[1] |

Experimental Protocols

Synthesis of a Protected Monoacylglycerol: 1-Stearoyl-2,3-bis(tert-butyldimethylsilyl)glycerol

This protocol describes a representative synthesis of a protected monoacylglycerol.

Materials:

-

(S)-(-)-Glycidyl tosylate

-

Stearic acid

-

Potassium carbonate (K2CO3)

-

tert-Butyldimethylsilyl chloride (TBS-Cl)

-

Imidazole

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Standard glassware for organic synthesis

Procedure:

-

Synthesis of (R)-1-stearoyl-glycerol: To a solution of stearic acid in DMF, add K2CO3 and (S)-(-)-glycidyl tosylate. Heat the reaction mixture at 60°C overnight. After cooling, add water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Protection of diols: Dissolve the (R)-1-stearoyl-glycerol in DMF. Add imidazole followed by TBS-Cl. Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-stearoyl-2,3-bis(tert-butyldimethylsilyl)glycerol.

Purification by Column Chromatography

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass column with stopcock

-

Compressed air or nitrogen for flash chromatography

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude protected monoacylglycerol in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

-

Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analysis of Protected Monoacylglycerols

GC-MS is a powerful technique for the analysis of fatty acid composition and for the quantification of monoacylglycerols after derivatization. For protected monoacylglycerols, the silyl groups may need to be removed and the hydroxyl groups re-silylated with a more volatile silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for optimal chromatographic performance.

Sample Preparation (for fatty acid analysis):

-

The protected monoacylglycerol is subjected to transesterification using methanolic HCl or BF3 in methanol to convert the fatty acid ester to its corresponding fatty acid methyl ester (FAME).

-

The FAMEs are extracted with hexane and analyzed by GC-MS.

GC-MS Parameters (Illustrative):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C and hold for 3 min, followed by a ramp of 20°C/min to 320°C and hold for 12 min.[8]

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

HPLC is suitable for the analysis of intact protected monoacylglycerols.

HPLC Parameters (Illustrative):

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 80% acetonitrile in water and increasing to 100% acetonitrile over 20 minutes.

-

Flow Rate: 1 mL/min.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

-

Column Temperature: 30°C.[9]

Signaling Pathways and Experimental Workflows

Monoacylglycerols are key players in cellular signaling. The diagram below illustrates the central role of 2-arachidonoylglycerol (2-AG) in the endocannabinoid system.

Caption: 2-Arachidonoylglycerol (2-AG) signaling pathway.

Protected monoacylglycerols are valuable tools for studying these pathways. The following workflow outlines a general approach for using a protected MAG in cell-based assays.

Caption: Experimental workflow for using a protected MAG.

Conclusion

The successful use of protected monoacylglycerols in research and development hinges on their proper handling and storage. By understanding the properties of the protecting groups and implementing appropriate experimental protocols, researchers can ensure the integrity of these valuable compounds, leading to more reliable and reproducible results. This guide provides a foundational framework for these practices, which should be adapted as needed for specific molecules and experimental contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 8. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]

- 9. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]

The Pivotal Precursor: A Technical Guide to 1,2-Isopropylidene-3-oleoyl-sn-glycerol in Diacylglycerol Synthesis and Cellular Signaling

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Isopropylidene-3-oleoyl-sn-glycerol is a key synthetic intermediate in the preparation of biologically important diacylglycerols (DAGs), particularly 1-oleoyl-sn-glycerol. As a protected precursor, it allows for the regioselective introduction of an oleoyl group at the sn-3 position of the glycerol backbone. Subsequent deprotection of the isopropylidene group yields 1-oleoyl-sn-glycerol, a valuable tool for studying lipid signaling pathways. Diacylglycerols are critical second messengers that activate a variety of intracellular effector proteins, most notably Protein Kinase C (PKC) and other C1 domain-containing proteins, thereby regulating a myriad of cellular processes. This technical guide provides a comprehensive overview of the synthesis of 1-oleoyl-sn-glycerol from its isopropylidene-protected precursor, detailed experimental protocols, and an exploration of the downstream signaling pathways influenced by the resulting diacylglycerol.

Synthesis of 1-oleoyl-sn-glycerol: A Two-Step Approach

The synthesis of 1-oleoyl-sn-glycerol from 1,2-isopropylidene-sn-glycerol is a robust two-step process involving acylation followed by deprotection. This method offers high yields and excellent regioselectivity.

Step 1: Acylation of 1,2-Isopropylidene-sn-glycerol

The first step involves the esterification of the free hydroxyl group of 1,2-isopropylidene-sn-glycerol with oleoyl chloride in the presence of a base, typically pyridine, which acts as a catalyst and an acid scavenger.

Step 2: Deprotection to Yield 1-oleoyl-sn-glycerol

The isopropylidene protecting group is subsequently removed under acidic conditions to yield the final product, 1-oleoyl-sn-glycerol. A mild and effective method for this deprotection is the use of boric acid in an appropriate solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the acylation of 1,2-isopropylidene-sn-glycerol with oleoyl chloride.

Materials:

-

1,2-Isopropylidene-sn-glycerol

-

Oleoyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 1,2-isopropylidene-sn-glycerol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine to the solution.

-

Slowly add oleoyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Protocol 2: Synthesis of 1-oleoyl-sn-glycerol (Deprotection)

This protocol describes the removal of the isopropylidene protecting group using boric acid.

Materials:

-

This compound

-

Boric acid

-

Trimethyl borate

-

Methanol

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve this compound in trimethyl borate.

-

Add boric acid to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the trimethyl borate.

-

Dissolve the residue in ethyl acetate and wash with water to remove boric acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-oleoyl-sn-glycerol.

Quantitative Data

| Step | Product | Starting Material | Reagents | Solvent | Reaction Time | Yield |

| 1. Acylation | This compound | 1,2-Isopropylidene-sn-glycerol | Oleoyl chloride, Pyridine | Dichloromethane | 12-16 hours | ~90% |

| 2. Deprotection | 1-oleoyl-sn-glycerol | This compound | Boric Acid, Trimethyl borate | Trimethyl borate | 2-4 hours | 70-90%[1] |

Characterization Data for 1-oleoyl-sn-glycerol:

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 5.34 (m, 2H, -CH=CH-), 4.15-4.25 (m, 2H, glycerol H-1), 3.90-3.95 (m, 1H, glycerol H-2), 3.65-3.75 (m, 2H, glycerol H-3), 2.35 (t, 2H, -CH₂COO-), 2.01 (m, 4H, -CH₂-CH=), 1.63 (quint, 2H, -CH₂-CH₂COO-), 1.25-1.35 (m, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃)[2] |

| ¹³C NMR (CDCl₃) | δ 173.8 (-COO-), 130.0, 129.8 (-CH=CH-), 70.4 (glycerol C-2), 65.2 (glycerol C-1), 62.5 (glycerol C-3), 34.2, 31.9, 29.8, 29.5, 29.3, 29.1, 27.2, 24.9, 22.7, 14.1 (-CH₃)[2] |

Diacylglycerol in Cellular Signaling

1-oleoyl-sn-glycerol, synthesized from its isopropylidene precursor, serves as a valuable tool to investigate the diverse roles of DAG in cellular signaling. Beyond the canonical activation of Protein Kinase C (PKC), DAG influences a range of other signaling proteins, including Ras Guanyl Nucleotide Releasing Proteins (RasGRPs) and Munc13 proteins.

Diacylglycerol and RasGRP Activation

RasGRPs are guanine nucleotide exchange factors (GEFs) that activate Ras, a key regulator of cell proliferation and differentiation.[3][4] DAG produced at the plasma membrane recruits RasGRP to the vicinity of Ras, facilitating the exchange of GDP for GTP and subsequent activation of the Ras-MAPK pathway.[3][4]

Diacylglycerol and Munc13-Mediated Vesicle Priming

Munc13 proteins are essential for the priming of synaptic vesicles for neurotransmitter release.[5][6] The C1 domain of Munc13 binds to DAG at the presynaptic terminal, inducing a conformational change that facilitates the assembly of the SNARE complex, a critical step in vesicle fusion.[5][6]

Conclusion

This compound is an indispensable precursor for the synthesis of 1-oleoyl-sn-glycerol, a vital tool for elucidating the complex roles of diacylglycerols in cellular signaling. The synthetic route described herein provides an efficient and high-yielding method for the preparation of this important signaling molecule. The ability to synthetically generate specific DAG species enables researchers to dissect the intricate signaling networks that govern fundamental cellular processes, paving the way for the development of novel therapeutic interventions targeting these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Roles for diacylglycerol in synaptic vesicle priming and release revealed by complete reconstitution of core protein machinery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,2-dioleoyl-sn-glycerol from 1,2-Isopropylidene-3-oleoyl-sn-glycerol

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 1,2-dioleoyl-sn-glycerol, a critical diacylglycerol (DAG) analog for research in cell signaling and drug development. The protocol outlines a two-step chemical synthesis commencing from the commercially available starting material, 1,2-Isopropylidene-3-oleoyl-sn-glycerol. The described methodology involves an acid-catalyzed deprotection of the isopropylidene group, followed by a selective acylation at the sn-2 position. Detailed experimental procedures, purification techniques, and expected yields are presented. Furthermore, this guide includes an application note on the use of the synthesized 1,2-dioleoyl-sn-glycerol in an in vitro Protein Kinase C (PKC) activity assay, a key signaling enzyme regulated by DAGs. Visual aids in the form of diagrams for the experimental workflow and the PKC signaling pathway are provided to enhance understanding.

Introduction

Diacylglycerols (DAGs) are crucial second messengers in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC) isozymes. The stereospecificity and the nature of the fatty acyl chains of DAGs are critical for their biological activity. 1,2-Dioleoyl-sn-glycerol, with oleic acid moieties at both the sn-1 and sn-2 positions of the glycerol backbone, is a widely used analog to mimic endogenous DAGs and to investigate the downstream effects of PKC activation. Its utility spans from basic research in lipid signaling to the development of therapeutic agents targeting pathways dysregulated in diseases such as cancer and metabolic disorders.

The synthesis of stereochemically pure 1,2-dioleoyl-sn-glycerol can be challenging. The presented protocol offers a reliable method starting from this compound, which involves a straightforward deprotection followed by a selective acylation. This approach allows for the specific introduction of the oleoyl group at the sn-2 position, yielding the desired 1,2-diacyl-sn-glycerol isomer.

Experimental Protocols

Part 1: Synthesis of 1,2-Dioleoyl-sn-glycerol

The synthesis is a two-step process: (1) Deprotection of this compound to yield 3-oleoyl-sn-glycerol, and (2) Selective oleoylation of 3-oleoyl-sn-glycerol at the sn-2 position.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Water (deionized)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Oleoyl chloride

-

Pyridine

-

Toluene

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Step 1: Deprotection of this compound

This step removes the isopropylidene protecting group to reveal the free hydroxyl groups at the sn-1 and sn-2 positions.

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of dichloromethane (DCM) and water (e.g., 9:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (e.g., 1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-oleoyl-sn-glycerol.

-

The crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.

Step 2: Selective Oleoylation of 3-oleoyl-sn-glycerol

This step introduces the second oleoyl group at the sn-2 position.

Procedure:

-

Dissolve the crude 3-oleoyl-sn-glycerol (1 equivalent) in anhydrous toluene.

-

Add pyridine (2 equivalents) to the solution and cool to 0 °C.

-

Slowly add oleoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,2-dioleoyl-sn-glycerol.

Part 2: Application Note - In Vitro Protein Kinase C (PKC) Activity Assay

The synthesized 1,2-dioleoyl-sn-glycerol can be used to activate conventional and novel PKC isoforms in an in vitro kinase assay.

Materials:

-

Synthesized 1,2-dioleoyl-sn-glycerol

-

Phosphatidylserine (PS)

-

Recombinant PKC enzyme

-

PKC substrate peptide (e.g., myelin basic protein fragment 4-14)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Lipid Vesicle Preparation:

-

In a glass vial, mix 1,2-dioleoyl-sn-glycerol and phosphatidylserine in chloroform at the desired molar ratio (e.g., 1:4).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Dry the film further under vacuum for at least 1 hour.

-

Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, the prepared lipid vesicles, the PKC substrate peptide, and the recombinant PKC enzyme.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30 °C for a specified time (e.g., 10-30 minutes).

-

-

Assay Termination and Measurement:

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.

-

Wash the paper multiple times with an appropriate solution (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

-

Data Presentation

Table 1: Representative Yields for the Synthesis of 1,2-Diacyl-sn-glycerols.

| Step | Transformation | Starting Material | Product | Representative Yield (%) | Purity (%) | Reference |

| 1 | Isopropylidene Deprotection | 1,2-Isopropylidene-3-acyl-sn-glycerol | 3-Acyl-sn-glycerol | 85-95 | >95 (crude) | General knowledge |

| 2 | Selective Acylation | 1-Acyl-sn-glycerol | 1,2-Diacyl-sn-glycerol | 70-85 | >98 (after chromatography) | Analogous syntheses |

| Overall | Two-step synthesis | This compound | 1,2-Dioleoyl-sn-glycerol | 60-80 | >98 | Estimated |

Note: The yields and purity are representative and can vary based on reaction scale, purity of reagents, and purification efficiency.

Visualizations

Caption: Experimental workflow for the synthesis of 1,2-dioleoyl-sn-glycerol.

Caption: Simplified Protein Kinase C (PKC) signaling pathway.

Protocol for the Deprotection of 1,2-Isopropylidene-3-oleoyl-sn-glycerol to Yield 1-Oleoyl-sn-glycerol

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the deprotection of 1,2-isopropylidene-3-oleoyl-sn-glycerol, a key intermediate in the synthesis of structured lipids and signaling molecules. The primary method detailed utilizes dimethylboron bromide, a reagent known for its mild and efficient cleavage of isopropylidene ketals without inducing acyl migration. An alternative acid-catalyzed deprotection method is also presented for comparison. This guide includes quantitative data, detailed experimental procedures, and analytical methods for reaction monitoring and product verification, designed to be a valuable resource for researchers in lipid chemistry and drug development.

Introduction

1-Oleoyl-sn-glycerol is a significant monoacylglycerol involved in various physiological processes and serves as a crucial building block in the synthesis of more complex lipids, such as phospholipids and triglycerides. Its synthesis often proceeds via the protection of the 1,2-diol of glycerol as an isopropylidene ketal, followed by acylation at the sn-3 position and subsequent deprotection. The final deprotection step is critical to obtaining the desired 1-monoacylglycerol in high purity and yield, without the formation of isomeric impurities that can arise from acyl migration. This protocol focuses on a robust and reliable method for this deprotection step.

Data Presentation

Table 1: Comparison of Deprotection Methods for 1,2-Isopropylidene-3-acyl-sn-glycerols

| Method | Reagent | Temperature (°C) | Reported Yield (%) | Key Advantages | Reference |

| Boron-based | Dimethylboron bromide | -50 | 70-90 | Mild conditions, prevents acyl migration.[1] | [1] |

| Acid-Catalyzed | Trifluoroacetic Acid (TFA) / H₂O | 0 to Room Temp. | Not specified for this substrate | Readily available reagent. | General Method |

| Acid-Catalyzed | Perchloric acid on silica gel (HClO₄-SiO₂) | Room Temp. | Good to excellent (general) | Heterogeneous catalyst, simple work-up.[2] | [2] |

Note: Yields for acid-catalyzed methods are general observations for isopropylidene deprotection and may vary for this specific substrate.

Experimental Protocols

Primary Method: Deprotection using Dimethylboron Bromide

This method is recommended for its high yield and selectivity, minimizing the risk of acyl migration.[1]

Materials:

-

This compound

-

Dimethylboron bromide (Me₂BBr) solution in dichloromethane (CH₂Cl₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -50 °C using a dry ice/acetone bath.

-

Slowly add a solution of dimethylboron bromide (1.2 equivalents) in dichloromethane to the cooled solution with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (see Analytical Methods section). The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -50 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (see Purification section).

Alternative Method: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)

This method uses a common and strong acid for deprotection. Reaction conditions should be carefully controlled to minimize potential side reactions.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in a mixture of dichloromethane and water (e.g., 9:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-